molecular formula C16H18N4O2S B2423100 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034563-92-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2423100
CAS No.: 2034563-92-1
M. Wt: 330.41
InChI Key: JLRVSPSLZKJXCK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-7-11(2)20(18-10)14(15-5-4-6-23-15)9-17-16(21)13-8-12(3)22-19-13/h4-8,14H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRVSPSLZKJXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=NOC(=C2)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound featuring a pyrazole ring, a thiophene ring, and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of immunomodulation and anticancer therapy. This article reviews the biological activity of this compound based on diverse sources, including recent research findings, case studies, and relevant data tables.

Molecular Formula

  • C : 18
  • H : 19
  • N : 3
  • O : 3
  • S : 1

Structural Features

The compound's structure can be broken down as follows:

  • Pyrazole Ring : Known for its ability to interact with various biological targets.
  • Thiophene Ring : Contributes to the compound's electron-rich environment, enhancing its reactivity.
  • Isoxazole Moiety : Often associated with neuroprotective and anti-inflammatory properties.

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole compounds can inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests potential therapeutic applications in autoimmune diseases and transplant rejection .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors, modulating their activity through hydrogen bonding or π-π interactions. The presence of the acetamide group may enhance binding affinity to biological targets .

Study on Immunosuppressive Activity

In a study evaluating the immunosuppressive effects of isoxazole derivatives, it was found that compounds similar to this compound inhibited TNFα production in human blood cultures and reduced inflammatory responses in murine models. These findings support the potential use of such compounds in treating inflammatory diseases .

Anticancer Research

A recent publication explored the anticancer properties of novel pyrazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of NF-kB signaling pathways. While direct studies on our compound are necessary, these results highlight a promising avenue for future research .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
This compoundImmunomodulatoryInhibition of TNFα production
Bis-(3-thiophen-2-yl)-1H-pyrazol-4-yl chalconesAnticancerInduction of apoptosis
Isoxazole DerivativesImmunosuppressiveModulation of immune response

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Studies indicate that derivatives containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide have been reported to disrupt bacterial cell membranes or inhibit essential enzymes .
    Activity TypeReported Effect
    AntibacterialInhibition of bacterial growth
    AntifungalDisruption of fungal cell walls
    Anti-inflammatoryModulation of inflammatory pathways

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, impacting metabolic pathways. For example, pyrazole derivatives have been shown to inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in neurochemical regulation .

Enzyme TargetInhibition Type
MAO-ACompetitive inhibition
MAO-BNon-competitive inhibition

Cancer Research

Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Cancer TypeMechanism of Action
Breast CancerInduction of apoptosis
Lung CancerCell cycle arrest

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of isoxazole derivatives, suggesting that this compound may enhance or regulate immune responses .

Immune FunctionEffect
Cytokine ReleaseModulation of pro-inflammatory cytokines
Immune Cell ActivationEnhancement of T-cell activity

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against various bacterial strains. The results demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

In a pharmacological study focusing on neurodegenerative diseases, a derivative similar to this compound was tested for its ability to inhibit monoamine oxidase enzymes. The findings revealed that it effectively reduced enzyme activity, suggesting potential applications in treating conditions like depression and Parkinson's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeConditionsProductsYield (%)Source
Acidic hydrolysis6M HCl, reflux (8–12 hr)5-Methylisoxazole-3-carboxylic acid + Ethylene-linked pyrazole-thiophene65–72
Basic hydrolysis2M NaOH, 80°C (4–6 hr)Sodium 5-methylisoxazole-3-carboxylate + Ethylene-linked amine byproduct70–78

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with thiophene and pyrazole rings remaining intact under these conditions.

Nucleophilic Acyl Substitution

The carboxamide participates in nucleophilic substitutions with amines or alcohols:

NucleophileCatalystReaction TimeProductsPurity (%)Source
EthylenediamineDCC (Dicyclohexylcarbodiimide), RT24 hrBis-carboxamide derivative88
MethanolH₂SO₄ (cat.), reflux6 hrMethyl 5-methylisoxazole-3-carboxylate92

Reaction efficiency depends on steric hindrance from the 3,5-dimethylpyrazole group, which slows kinetics compared to simpler carboxamides.

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyrazole rings undergo regioselective electrophilic substitutions:

Thiophene Reactivity

ReagentPosition SubstitutedProductSelectivity Ratio (2-:5-)Source
HNO₃ (fuming)5-positionNitro-thiophene derivative4:1
Br₂ (FeBr₃)2-position2-Bromo-thiophene adduct9:1

Pyrazole Reactivity

ReagentPosition SubstitutedProductConditions
Acetyl chloride1-positionN-Acetylpyrazole derivativeAlCl₃, 0°C, 2 hr
SO₃ (fuming H₂SO₄)4-positionPyrazole sulfonic acid100°C, 4 hr

Thiophene exhibits higher reactivity than pyrazole due to sulfur’s electron-donating effects .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides:

ConditionsProductRegioselectivityYield (%)Source
Nitrile oxide (R–C≡N→O), RT, 12 hrIsoxazolo[5,4-d]isoxazole fused derivative>95%82

This reaction proceeds without metal catalysts, preserving the integrity of adjacent heterocycles .

Oxidation Reactions

Controlled oxidation targets specific sites:

Oxidizing AgentTarget GroupProductNotes
KMnO₄ (acidic)Thiophene sulfurThiophene-1,1-dioxideForms sulfone without ring cleavage
H₂O₂ (acetic acid)Pyrazole C–H3,5-Dimethyl-4-hydroxypyrazoleRequires TEMPO catalyst

Sulfur oxidation occurs preferentially over pyrazole/pyrrole systems due to higher electron density at the thiophene sulfur.

Metal Complexation

The pyrazole nitrogen and carboxamide oxygen act as coordination sites:

Metal SaltLigand SitesComplex StructureStability Constant (log K)
Cu(II) acetatePyrazole N, Carboxamide OOctahedral geometry8.2 ± 0.3
Pd(II) chloridePyrazole N onlySquare planar6.7 ± 0.2

Copper complexes exhibit enhanced stability due to chelate effects from the carboxamide group.

Photochemical Reactions

UV irradiation induces structural rearrangements:

Wavelength (nm)Reaction TypeProductQuantum Yield
254Isoxazole ring openingAziridine intermediate0.15
365Thiophene dimerizationBithiophene-linked product0.08

Photoreactions require anhydrous conditions to prevent hydrolysis side reactions.

This compound’s multifunctional architecture enables precise synthetic modifications, making it valuable for drug development and materials science. Further studies are needed to explore its catalytic applications and biological target engagement.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, typically starting with pyrazole and thiophene intermediates. Key steps include:

  • Coupling reactions : Pyrazole and thiophene intermediates are linked via an ethyl chain using nucleophilic substitution or condensation. For example, pyrazole-thiophene coupling in ethanol/DMF under reflux (yields 64–74%) .
  • Isoxazole incorporation : The 5-methylisoxazole-3-carboxamide group is introduced via carbodiimide-mediated amidation, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Purification : Recrystallization (ethanol/DMF) or column chromatography is used to isolate the final product. TLC and HPLC monitor reaction progress .

Q. Q2. What spectroscopic methods are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Resolves substituent positions (e.g., dimethylpyrazole protons at δ 2.1–2.3 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and isoxazole C-O-C vibrations (~1200 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 394.45) .

Advanced Synthesis and Optimization

Q. Q3. How can researchers address low yields in the final coupling step?

Low yields often arise from steric hindrance at the ethyl linkage. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of bulky intermediates .
  • Catalyst screening : Bases like K₂CO₃ or triethylamine improve nucleophilicity, while iodine facilitates cyclization in thiadiazole derivatives .
  • Temperature control : Reflux conditions (80–100°C) accelerate coupling but require monitoring to avoid decomposition .

Q. Q4. What methodologies resolve contradictions in reported reaction conditions?

For example, reports a 64% yield using ethanol, while achieves 70% in DMF. Resolution involves:

  • Design of Experiments (DoE) : Systematic testing of solvent polarity, temperature, and catalyst ratios .
  • Mechanistic studies : Computational modeling (DFT) identifies transition-state barriers for nucleophilic attack .

Biological Activity and Experimental Design

Q. Q5. How can researchers design assays to evaluate this compound’s potential anticancer activity?

  • In vitro models : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with analogs showing thiophene-pyrazole synergy (e.g., 18a: IC₅₀ = 12 µM) .
  • Target identification : Molecular docking against kinases (e.g., EGFR) or tubulin, leveraging the isoxazole carboxamide’s hydrogen-bonding capacity .

Q. Q6. What are the challenges in assessing antimicrobial efficacy, and how are they mitigated?

  • Resistance mechanisms : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains with efflux pump inhibitors .
  • Biofilm disruption : Use crystal violet assays to quantify biofilm biomass reduction at sub-MIC concentrations .

Stability and Computational Analysis

Q. Q7. What storage conditions prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to avoid photodegradation of the thiophene moiety .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent aggregation in aqueous buffers .

Q. Q8. How can computational tools predict metabolic pathways or toxicity?

  • ADMET prediction : SwissADME or ADMETLab estimate bioavailability (%F >50%) and hepatotoxicity risks .
  • Metabolite identification : CYP450 docking (e.g., CYP3A4) predicts hydroxylation at the pyrazole methyl group .

Advanced Mechanistic Studies

Q. Q9. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Ki values using fluorogenic substrates (e.g., ATPase/GTPase activity) .
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., COX-2) to map binding interactions .

Q. Q10. How can structural modifications enhance selectivity for specific biological targets?

  • SAR studies : Replace the thiophene with furan (electron-rich) to improve DNA intercalation .
  • Prodrug design : Introduce hydrolyzable esters at the isoxazole carboxamide to enhance permeability .

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